molecular formula C9H9NO2 B2513684 7-Aminoisochroman-1-one CAS No. 66122-73-4

7-Aminoisochroman-1-one

Cat. No. B2513684
CAS RN: 66122-73-4
M. Wt: 163.176
InChI Key: HWASVJTYFOHEMY-UHFFFAOYSA-N
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Description

7-Aminoisochroman-1-one , also known by its chemical formula C9H9NO2 , is a heterocyclic organic compound. Its IUPAC name is 7-amino-3,4-dihydro-1H-2-benzopyran-1-one . The compound exhibits a bicyclic structure, combining an isochroman ring with an amino group at position 7. It is a solid substance with a molecular weight of approximately 163.18 g/mol .


Molecular Structure Analysis

The molecular structure of 7-Aminoisochroman-1-one consists of a fused benzopyran ring system. The isochroman ring contains a carbonyl group (C=O) at position 1 and an amino group (NH2) at position 7. The arrangement of atoms and bonds within the molecule determines its reactivity and biological properties .


Chemical Reactions Analysis

  • Ring-Opening Reactions : The isochroman ring can open under specific conditions, leading to diverse products .

Physical And Chemical Properties Analysis

  • Storage Conditions : Store at 4°C and protect from light

Scientific Research Applications

  • Synthesis of Novel Heterocycles : A study by Asadipour et al. (2017) introduced an efficient catalytic two-step route for synthesizing novel derivatives of homoisoflavonoids, potentially important medicinally as heterocycles. This process involved synthesizing 7-aminoalkoxychromane-4-ones, which are related to 7-Aminoisochroman-1-one. These compounds have shown cytotoxic activities towards human cancer cell lines (Asadipour et al., 2017).

  • Applications in Cell Cycle Analysis : Rabinovitch et al. (1986) discussed the use of 7-amino-actinomycin D, a compound similar to 7-Aminoisochroman-1-one, in flow cytometry for simultaneous cell cycle analysis and surface immunofluorescence. This technique has been applied to study cell activation and the cell cycle of murine Ly-1 B cells (Rabinovitch et al., 1986).

  • Protein Folding and Thrombin Interaction Studies : De Filippis et al. (2004) investigated the use of 7-azatryptophan, a derivative of 7-Aminoisochroman-1-one, in the study of protein folding and protein-protein interactions, particularly in the context of hirudin folding and thrombin recognition (De Filippis et al., 2004).

  • Vibrational Spectroscopy in Drug Analysis : Mariappan and Sundaraganesan (2014) used vibrational spectroscopy to study the molecular structure and properties of 7-amino-2-methylchromone, a compound related to 7-Aminoisochroman-1-one. This research has implications in the analysis and development of anticancer drugs (Mariappan & Sundaraganesan, 2014).

  • DNA Binding Studies for Biomedical Applications : Veale and Gunnlaugsson (2010) conducted studies on the DNA-binding affinities of compounds derived from 4-amino-1,8-naphthalimide, which are structurally similar to 7-Aminoisochroman-1-one. These findings are significant for biomedical applications, particularly in understanding interactions with DNA (Veale & Gunnlaugsson, 2010).

Future Directions

Research on 7-Aminoisochroman-1-one continues to explore its potential applications in medicinal chemistry, organic synthesis, and material science. Investigating its biological activities, pharmacological properties, and structural modifications will guide future developments .

properties

IUPAC Name

7-amino-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWASVJTYFOHEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoisochroman-1-one

CAS RN

66122-73-4
Record name 7-aminoisochroman-1-one
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